N-(4-acetylphenyl)-2-bromopropanamide
Description
N-(4-acetylphenyl)-2-bromopropanamide is a brominated propanamide derivative featuring a 4-acetylphenyl substituent. For instance, it has been utilized as a precursor in reactions with arylidene malononitrile to yield dicarbonitrile-substituted pyridin-2-one derivatives, achieving yields of 65–75% under reflux conditions in ethanol . Structural characterization via IR, NMR, and mass spectrometry confirms its role in forming stable intermediates for pharmaceutical applications .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJSEPMXGKFSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-bromopropanamide typically involves the bromination of a precursor compound, such as N-(4-acetylphenyl)propanamide. The reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-bromopropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of N-(4-acetylphenyl)-2-substituted propanamides.
Reduction: Formation of N-(4-acetylphenyl)-2-bromopropanol.
Oxidation: Formation of N-(4-acetylphenyl)-2-bromopropanoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-bromopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine vs. Chlorine
The substitution of bromine with chlorine significantly alters reactivity and applications. For example:
- N-(4-acetylphenyl)-2-chloroacetamide (): Synthesized via chloroacetyl chloride and p-aminoacetophenone in glacial acetic acid, this compound is used in corrosion inhibition studies. The chlorine atom’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance, enhancing its interaction with metal surfaces .
- N-(4-acetylphenyl)-2-bromopropanamide : The bromine atom’s higher polarizability and larger size improve its leaving-group capability in nucleophilic substitution reactions, making it more reactive in forming heterocyclic compounds like pyridin-2-ones .
Table 1: Halogen-Substituted Propanamide Derivatives
| Compound | Substituent | Key Application | Reactivity Trend |
|---|---|---|---|
| This compound | Br | Pharmaceutical intermediates | High (due to Br leaving) |
| N-(4-acetylphenyl)-2-chloroacetamide | Cl | Corrosion inhibition | Moderate |
Aromatic Ring Modifications
Variations in the aromatic ring substituents influence electronic and steric properties:
- 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (): The nitro group (-NO₂) is strongly electron-withdrawing, stabilizing the amide bond and altering crystallographic packing. This compound’s structure has been resolved via X-ray diffraction, revealing bond lengths (e.g., C–Br: ~1.89 Å) consistent with brominated analogs .
- N-(4-Bromophenyl)acetamide (): The bromophenyl group induces subtle bond-length deviations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chloro analogs) due to steric and electronic effects, impacting molecular packing in crystalline phases .
Table 2: Structural Parameters of Selected Acetamides
| Compound | C1–C2 (Å) | N1–C2 (Å) | C–X (X = Br/Cl) (Å) |
|---|---|---|---|
| N-(4-Bromophenyl)acetamide | 1.501 | 1.347 | 1.8907 (Br) |
| N-(4-chloro-1,3-benzothiazol-2-yl)acetamide | 1.53 | 1.30 | 1.91 (Cl) |
Alkyl Chain and Functional Group Variations
- Its CAS number (77112-25-5) and commercial availability highlight its industrial relevance .
- 3-Bromo-N-(4-methylphenyl)propanamide (): The methyl group (-CH₃) is electron-donating, reducing the electrophilicity of the carbonyl carbon and slowing hydrolysis rates compared to acetyl-substituted derivatives .
Amino-Linked Derivatives
- 2-[(4-Bromophenyl)amino]-N-ethylpropanamide (): The amino linkage introduces hydrogen-bonding capabilities, altering solubility and biological activity. Its molecular weight (271.15 g/mol) and formula (C₁₁H₁₅BrN₂O) suggest utility in medicinal chemistry as a protease inhibitor precursor .
Key Research Findings
- Synthetic Utility : Brominated propanamides exhibit superior reactivity in cyclocondensation reactions compared to chloro or methyl analogs, enabling efficient access to nitrogen-containing heterocycles .
- Structural Insights : Crystallographic data reveal that bromine substituents marginally increase bond lengths compared to chlorine, influencing molecular packing and stability .
- Application-Specific Design : The choice of substituent (e.g., acetyl for reactivity, nitro for stability, methyl for lipophilicity) tailors propanamides for targeted applications in pharmaceuticals or materials science .
Biological Activity
N-(4-acetylphenyl)-2-bromopropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, while also providing relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C10H10BrNO
- Molecular Weight: 244.1 g/mol
The compound features an acetyl group attached to a phenyl ring and a bromopropanamide moiety, which contributes to its biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.
Anticancer Activity
The anticancer potential of this compound has also been explored.
Research Findings: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that this compound has promising anticancer properties, particularly against HeLa cells.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as DNA or specific enzymes involved in cell proliferation. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
